molecular formula C13H16F3N3O3 B396153 Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate CAS No. 489420-57-7

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate

Cat. No.: B396153
CAS No.: 489420-57-7
M. Wt: 319.28g/mol
InChI Key: COPBSAATJQNBBG-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl trifluoroacetate with acetamide under controlled conditions to form the trifluoroacetamide intermediate . This intermediate is then reacted with 2-methylphenylhydrazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate is unique due to its combination of trifluoromethyl and hydrazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

489420-57-7

Molecular Formula

C13H16F3N3O3

Molecular Weight

319.28g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazinyl]propanoate

InChI

InChI=1S/C13H16F3N3O3/c1-8-6-4-5-7-10(8)18-19-12(11(21)22-3,13(14,15)16)17-9(2)20/h4-7,18-19H,1-3H3,(H,17,20)

InChI Key

COPBSAATJQNBBG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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